2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has an imidazole ring which is a five-membered planar ring, which includes two nitrogen atoms that have non-bonded pairs of electrons. The presence of sulfur indicates a possible sulfide, sulfoxide, or sulfone group. The molecule also contains several methoxy (-OCH3) groups and a fluorophenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s challenging to propose a detailed synthesis route. However, the methoxyphenyl groups could potentially be introduced via a Williamson ether synthesis or a similar method. The imidazole ring might be synthesized using methods such as the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, or the Van Leusen reaction.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to determine the structure.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring is aromatic and might participate in electrophilic substitution reactions. The methoxy groups could potentially be demethylated under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of multiple polar groups and aromatic rings would likely make it relatively high in molecular weight and possibly quite rigid. It might have limited solubility in water due to the presence of nonpolar groups.Scientific Research Applications
Antipsychotic Potential
Research on compounds structurally related to 2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has shown potential antipsychotic properties. A study by Wise et al. (1987) explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating their antipsychotic-like profile in behavioral animal tests. Notably, these compounds did not interact with dopamine receptors, a common target of traditional antipsychotic drugs, indicating a unique mechanism of action (Wise et al., 1987).
Inhibition of Cholinesterase Enzymes
Another study focusing on related compounds, specifically 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, reported their screening against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter, and their inhibition is a key target in treating conditions like Alzheimer's disease. The compounds showed notable activity against AChE, suggesting potential therapeutic applications (Rehman et al., 2013).
Carbonic Anhydrase Inhibition and Cytotoxicity
Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, which were investigated for their cytotoxic activities on tumor and non-tumor cell lines. Additionally, these compounds exhibited inhibitory effects on carbonic anhydrase isoenzymes. This is significant as carbonic anhydrase inhibitors have applications in medical conditions like glaucoma, epilepsy, and certain types of edema (Kucukoglu et al., 2016).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it, including the use of personal protective equipment.
Future Directions
Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its potential applications. For example, if it shows biological activity, it could be studied as a potential therapeutic agent.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
2-[[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O4S/c1-32-20-11-4-16(5-12-20)24-26(35-15-23(31)28-19-9-7-18(27)8-10-19)30-25(29-24)17-6-13-21(33-2)22(14-17)34-3/h4-14H,15H2,1-3H3,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXKJWRSGZTFRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide |
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